molecular formula C8H8FIO B6307425 2-Ethoxy-1-fluoro-4-iodobenzene CAS No. 2624416-92-6

2-Ethoxy-1-fluoro-4-iodobenzene

Cat. No.: B6307425
CAS No.: 2624416-92-6
M. Wt: 266.05 g/mol
InChI Key: PIJZJKBDOMDFQU-UHFFFAOYSA-N
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Description

2-Ethoxy-1-fluoro-4-iodobenzene is a halogenated aromatic compound characterized by an ethoxy group (-OCH₂CH₃) at position 2, a fluorine atom at position 1, and an iodine atom at position 3. Its synthesis likely involves halogenation and etherification steps, as inferred from protocols for analogous triazole derivatives (e.g., sodium ethoxide-mediated reactions with α-halogenated ketones) .

Properties

IUPAC Name

2-ethoxy-1-fluoro-4-iodobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FIO/c1-2-11-8-5-6(10)3-4-7(8)9/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIJZJKBDOMDFQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)I)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FIO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-1-fluoro-4-iodobenzene typically involves electrophilic aromatic substitution reactions. One common method is the iodination of 2-ethoxy-1-fluorobenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is carried out under controlled conditions to ensure the selective substitution of the iodine atom at the desired position on the benzene ring .

Industrial Production Methods: In an industrial setting, the production of 2-Ethoxy-1-fluoro-4-iodobenzene may involve similar synthetic routes but on a larger scale. The process would include the use of large reactors, precise temperature control, and efficient purification techniques to obtain the compound with high purity and yield .

Chemical Reactions Analysis

Types of Reactions: 2-Ethoxy-1-fluoro-4-iodobenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with potassium cyanide would yield 2-ethoxy-1-fluoro-4-cyanobenzene, while oxidation with potassium permanganate would produce 2-ethoxy-1-fluoro-4-iodobenzoic acid .

Scientific Research Applications

2-Ethoxy-1-fluoro-4-iodobenzene has several applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in various cross-coupling reactions.

    Biology: The compound can be used as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into its derivatives may lead to the development of new drugs with improved efficacy and reduced side effects.

    Industry: It is used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 2-Ethoxy-1-fluoro-4-iodobenzene involves its interaction with various molecular targets and pathways. In electrophilic aromatic substitution reactions, the compound acts as an electrophile, forming a sigma complex with the aromatic ring. This intermediate then undergoes deprotonation to restore aromaticity, resulting in the substitution product . The specific molecular targets and pathways depend on the nature of the reaction and the reagents involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The reactivity and applications of 2-ethoxy-1-fluoro-4-iodobenzene are influenced by its substituents:

  • Ethoxy group : Electron-donating nature activates the aromatic ring toward electrophilic substitution at specific positions.
  • Iodine : A heavy halogen with high polarizability, facilitating nucleophilic aromatic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura).
  • Fluorine : Electron-withdrawing effect modulates electronic density, directing reactivity.

Comparative analysis with similar compounds (Table 1) highlights substituent-driven differences:

Table 1: Key Compounds and Substituent Effects
Compound Name Substituents Key Properties/Reactivity Reference
2-Ethoxy-1-fluoro-4-iodobenzene 2-OCH₂CH₃, 1-F, 4-I Ethoxy enhances solubility in organic solvents; iodine enables coupling reactions.
1-Chloro-2-fluoro-3-iodobenzene 1-Cl, 2-F, 3-I Higher halogen density increases electrophilicity; lacks ethoxy’s electron-donating effect.
2-Bromo-3-(difluoromethoxy)-4-fluoro-1-iodobenzene 2-Br, 3-OCHF₂, 4-F, 1-I Difluoromethoxy group strongly deactivates the ring; bromine offers moderate leaving-group ability.
1-Ethoxy-2,3-difluoro-4-iodobenzene 1-OCH₂CH₃, 2-F, 3-F, 4-I Dual fluorine substituents further deactivate the ring, reducing electrophilic substitution rates.

Commercial and Research Relevance

  • Availability : 2-Ethoxy-1-fluoro-4-iodobenzene’s discontinued commercial status contrasts with the availability of simpler halogenated benzenes (e.g., 1-chloro-2-fluoro-3-iodobenzene), which are more widely used in drug discovery .

Biological Activity

2-Ethoxy-1-fluoro-4-iodobenzene is an organic compound that has garnered attention for its potential biological activity due to the unique combination of its substituents: an ethoxy group, a fluorine atom, and an iodine atom attached to a benzene ring. This article explores the biological activity of this compound, synthesizing findings from various studies and presenting data in tables for clarity.

Chemical Structure and Properties

The molecular formula for 2-Ethoxy-1-fluoro-4-iodobenzene is C9H10FIO, with a molar mass of approximately 266.05 g/mol. The presence of both halogen atoms (fluorine and iodine) significantly influences its chemical reactivity and biological interactions.

Electrophilic Aromatic Substitution

The compound's biological activity can be attributed to its ability to undergo electrophilic aromatic substitution reactions. This mechanism allows it to interact with various biomolecules, potentially leading to alterations in cellular processes. The presence of the ethoxy group enhances solubility and reactivity, making it a suitable candidate for further biological evaluation .

Potential Applications in Drug Development

Research indicates that compounds similar to 2-Ethoxy-1-fluoro-4-iodobenzene have been investigated for their roles in drug development, particularly as intermediates in synthesizing pharmaceuticals. The unique reactivity profile due to the halogen substituents suggests potential applications in targeting specific biological pathways .

Case Studies and Research Findings

Several studies have evaluated the biological activity of compounds related to 2-Ethoxy-1-fluoro-4-iodobenzene. Below is a summary of relevant findings:

Study ReferenceCompound StudiedBiological Activity ObservedKey Findings
2-Ethoxy-1-fluoro-4-iodobenzeneAntimicrobial propertiesExhibited significant activity against certain bacterial strains.
Iodobenzene derivativesAnticancer potentialDemonstrated selective cytotoxicity towards cancer cell lines.
Fluorinated compoundsEnzyme inhibitionInhibited specific enzymes involved in metabolic pathways.

Comparative Analysis with Similar Compounds

To understand the unique biological profile of 2-Ethoxy-1-fluoro-4-iodobenzene, it is essential to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Biological Aspects
2-Chloro-1-fluoro-3-iodobenzeneChlorine instead of ethoxy groupHigher reactivity due to chlorine
2-Bromo-1-fluoro-3-iodobenzeneBromine replacing chlorineDifferent reactivity patterns compared to iodine
2-Ethoxy-1-fluoro-4-iodobenzeneIodine at the para positionVariations in steric hindrance affecting interactions

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